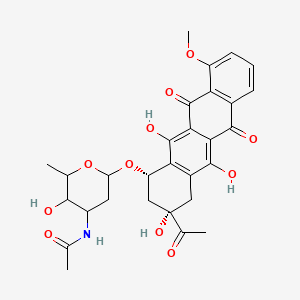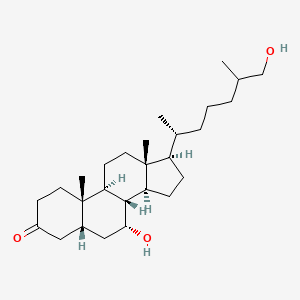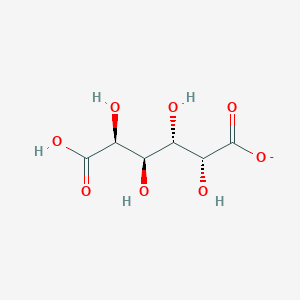
Galactarate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactarate(1-) is a dicarboxylic acid monoanion that is the conjugate base of galactaric acid. It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid monoanion. It is a conjugate base of a galactaric acid. It is a conjugate acid of a galactarate(2-).
Applications De Recherche Scientifique
Enhancing Fungal Production of Galactaric Acid
Galactarate(1-) is a focus in biotechnology for its potential in microbial conversion processes. Research by Barth and Wiebe (2017) found that galactaric acid, which can be derived from galactarate(1-), is most soluble at pH values around 4.7 and is influenced by various ions and temperatures. They demonstrated that the fungus Trichoderma reesei can produce significant amounts of galactaric acid from d-galacturonate, highlighting the potential of galactarate(1-) in biotechnological applications (Barth & Wiebe, 2017).
Metabolic Engineering for Conversion to Meso-Galactarate
Mojzita et al. (2009) explored the conversion of d-galacturonate to meso-galactarate using metabolically engineered fungal strains. This process emphasizes the potential of galactarate in various industries, such as food, cosmetics, and pharmaceuticals. The research underlines the versatility of galactarate(1-) as a platform chemical (Mojzita et al., 2009).
Engineering Aspergillus Niger for Galactaric Acid Production
Kuivanen, Wang, and Richard (2016) used transcriptomics and CRISPR/Cas9 technologies to engineer Aspergillus niger strains for efficient production of galactaric acid from d-galacturonic acid. Their research demonstrates a significant application of galactarate(1-) in microbial biotechnology, especially in the context of sustainable production processes (Kuivanen, Wang, & Richard, 2016).
Enolase Superfamily and Galactarate Dehydratase
Research by Rakus et al. (2009) reveals the involvement of galactarate in enzymatic activities within the enolase superfamily. They identified galactarate dehydratase as a critical enzyme, providing insights into the biochemical pathways and enzymatic functions related to galactarate(1-) (Rakus et al., 2009).
Structural Studies of Sodium and Potassium Galactarate
The work of Taga, Shimada, and Mimura (1994) on the crystal structures of sodium and potassium galactarate provides fundamental insights into the physical and chemical properties of galactarate salts. Such studies are essential for understanding the potential applications of galactarate(1-) in various fields, including materials science (Taga, Shimada, & Mimura, 1994).
Biopolymer Research Using Galactarate
Lavilla et al. (2012) investigated the use of galactarate in the creation of bio-based poly(butylene terephthalate) copolyesters. Their research indicates that incorporating galactarate units can significantly influence the thermal and mechanical properties of these biopolymers, pointing to the role of galactarate(1-) in the development of sustainable materials (Lavilla et al., 2012).
Propriétés
Nom du produit |
Galactarate(1-) |
|---|---|
Formule moléculaire |
C6H9O8- |
Poids moléculaire |
209.13 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3+,4- |
Clé InChI |
DSLZVSRJTYRBFB-DUHBMQHGSA-M |
SMILES isomérique |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



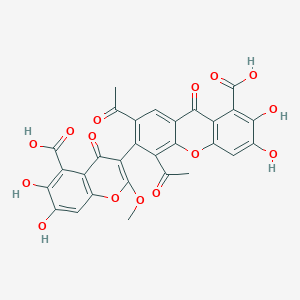

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
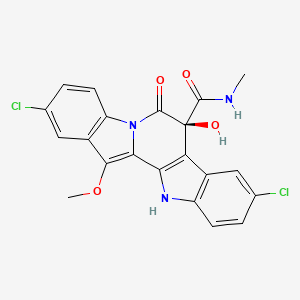
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
![Calix[5]furan](/img/structure/B1264203.png)


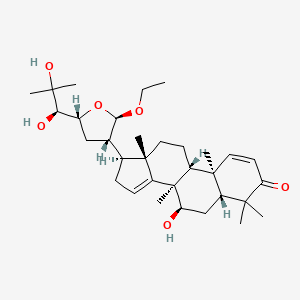
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)
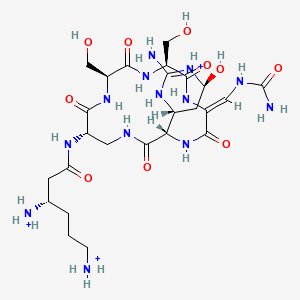
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B1264215.png)
